Methyl beta-D-galactopyranoside

描述

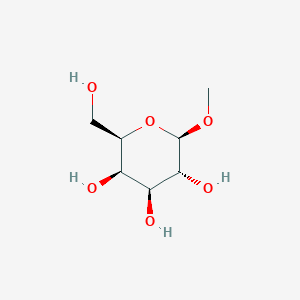

β-半乳糖甲酯是一种糖苷化合物,其中一个甲基通过O-糖苷键连接到半乳糖的异头碳上 。它是一种半乳糖的衍生物,半乳糖是一种糖,常用于生化研究和工业应用。

准备方法

合成路线和反应条件

β-半乳糖甲酯可以通过半乳糖与甲醇在酸性催化剂存在下反应合成 。该反应通常包括加热混合物以促进糖苷键的形成。该过程可概括如下:

- 将半乳糖溶解在甲醇中。

- 加入酸性催化剂,例如盐酸。

- 将混合物加热至约60-70°C。

- 反应完成后,中和酸并通过结晶或色谱法纯化产物。

工业生产方法

在工业环境中,β-半乳糖甲酯的生产可能涉及使用更有效的催化剂和优化的反应条件以提高产量和降低成本 。 可以使用β-半乳糖苷酶的酶法从乳糖或其他半乳糖苷生产β-半乳糖甲酯 .

化学反应分析

反应类型

β-半乳糖甲酯会经历各种化学反应,包括:

氧化: 它可以被氧化成相应的酸。

还原: 它可以被还原成相应的醇。

取代: 糖苷键可以被裂解并被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和硝酸。

还原: 可以使用硼氢化钠等还原剂。

取代: 酸性或碱性条件可以促进糖苷键的裂解和取代.

形成的主要产物

氧化: 半乳糖醛酸。

还原: 半乳糖醇。

取代: 根据所用取代基的不同,各种取代的半乳糖苷.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MGP and its derivatives. MGP esters have been synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens.

Key Findings:

- Synthesis of Esters: MGP was treated with different acyl halides to produce 6-O-acyl MGP esters. These compounds were further modified to create 2,3,4-tri-O-acyl MGP esters, which exhibited enhanced antimicrobial activity compared to the parent compound .

- Testing Results: In vitro tests demonstrated that certain MGP esters showed potent activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.352 to 0.703 mg/ml . The compounds also displayed antifungal activity against various strains, indicating their broad-spectrum potential.

Drug Design and Molecular Docking

MGP has emerged as a promising scaffold for the development of new therapeutic agents, particularly in the context of viral infections such as COVID-19.

Research Insights:

- SARS-CoV-2 Inhibition: Molecular docking studies indicated that MGP esters could effectively inhibit the SARS-CoV-2 main protease by interacting with critical residues such as Cys145 and His41. The binding affinities were evaluated using AutoDock Vina, revealing strong interactions that suggest potential as antiviral agents .

- Pharmacokinetic Properties: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions showed that these modified compounds possess favorable pharmacokinetic profiles, making them safer candidates for further development .

Biochemical Research

MGP is utilized in various biochemical assays due to its ability to interact with specific proteins and glycoproteins.

Applications in Research:

- Lectin Binding Studies: MGP serves as a model compound for studying glycan-lectin interactions. For example, it was used to elucidate the binding specificity of Jacalin towards O-glycosylated peptides . This research is crucial for understanding glycosylation patterns in biological systems.

- Tissue Engineering: MGP has been investigated as a component in scaffolds for tissue reconstruction, showcasing its potential role in regenerative medicine .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacteria and fungi; synthesized esters show enhanced activity |

| Drug Design | Potential inhibitors for SARS-CoV-2; favorable pharmacokinetic properties |

| Biochemical Research | Used in lectin binding studies; applications in tissue engineering |

作用机制

β-半乳糖甲酯主要通过与β-半乳糖苷酶相互作用发挥作用,β-半乳糖苷酶是一种水解糖苷键释放半乳糖的酶 。该酶的活性位点与糖苷键结合,通过双位移机制促进其裂解。 该过程包括形成共价中间体并将半乳糖残基转移到水分子或其他受体上 .

相似化合物的比较

类似化合物

α-半乳糖甲酯: 结构相似,但具有α-糖苷键。

β-半乳糖苯酯: 结构相似,但具有苯基而不是甲基。

β-葡萄糖甲酯: 结构相似,但具有葡萄糖而不是半乳糖.

独特性

β-半乳糖甲酯因其与β-半乳糖苷酶的特异性相互作用以及其在碳水化合物代谢研究中的作用而独一无二。 它的甲基提供了稳定性,使其成为各种生化研究的有用模型化合物 .

生物活性

Methyl beta-D-galactopyranoside (MGP) is a carbohydrate derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of MGP, synthesizing findings from various studies to provide a comprehensive overview.

MGP is a methyl ester of beta-D-galactopyranoside, which can be synthesized through various methods, including acylation reactions. Recent studies have focused on modifying MGP to enhance its biological efficacy. For instance, MGP esters were synthesized using acyl halides, resulting in compounds with improved antimicrobial properties against various pathogens .

Antimicrobial Activity

MGP and its derivatives have shown significant antimicrobial activity. A study evaluating the antimicrobial effects of synthesized MGP esters reported promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for the most potent compounds ranged from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml, while minimum bactericidal concentration (MBC) values were between 0.704 ± 0.02 and 1.408 ± 0.04 mg/ml .

Table 1: Antimicrobial Activity of MGP Derivatives

| Compound | MIC (mg/ml) | MBC (mg/ml) | Target Pathogen |

|---|---|---|---|

| Compound 3 | 0.352 ± 0.02 | 0.704 ± 0.02 | Bacillus subtilis |

| Compound 10 | 0.703 ± 0.01 | 1.408 ± 0.04 | Escherichia coli |

| Other Esters | Varies | Varies | Various Gram-positive and Gram-negative bacteria |

The mechanism by which MGP exhibits its antimicrobial activity involves the disruption of microbial cell membranes and interference with metabolic pathways. Molecular docking studies have indicated that MGP esters interact effectively with the active sites of microbial proteins, enhancing their binding affinity and stability . The computational analysis using density functional theory (DFT) further supports these findings by demonstrating the thermodynamic stability of these compounds compared to the parent molecule.

Anticancer Properties

In addition to its antimicrobial properties, MGP has been investigated for its anticancer potential. Research indicates that certain derivatives of MGP exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the acyl chain can significantly enhance the anticancer activity of MGP derivatives.

Case Studies

- SARS-CoV-2 Inhibition : Recent studies have explored the potential of MGP derivatives as inhibitors of the SARS-CoV-2 main protease, crucial for viral replication. Molecular docking simulations revealed that several modified MGP esters bind effectively to key residues in the protease's active site, suggesting their potential as therapeutic agents against COVID-19 .

- Antioxidant Activity : In vitro assays have demonstrated that MGP possesses antioxidant properties, contributing to its protective effects against oxidative stress in biological systems . This activity is likely linked to its structural characteristics, which allow it to scavenge free radicals effectively.

Pharmacokinetics and Safety

The pharmacokinetic profiles of MGP derivatives have been assessed using in silico models, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These findings suggest that modified MGP compounds could be safer alternatives for therapeutic applications.

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017001 | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-94-8 | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl beta-D-galactopyranoside interact with lectins?

A1: this compound binds to lectins, a diverse group of carbohydrate-binding proteins, through specific interactions with its galactose moiety. The strength of binding varies depending on the specific lectin and the orientation of the methyl group (alpha or beta). For example, it demonstrates higher affinity for the lectin Ricinus communis agglutinin I (RCA120) in the beta anomeric configuration. [] This interaction primarily involves the hydroxyl groups at the C2, C3, and C4 positions of the galactose ring. [, ]

Q2: What are the structural features of this compound?

A2:

- Spectroscopic Data: Detailed 1H and 13C NMR data for this compound and its derivatives can be found in several research articles. [, , ] These studies provide valuable information about the compound's conformation and structural features.

Q3: Does the conformation of this compound influence its binding to proteins?

A3: Yes, the conformation of the glycosidic linkage in this compound can influence its binding affinity to proteins like lectins. This is evident from the different binding affinities observed for its alpha and beta anomers with certain lectins. [, , ]

Q4: Have there been any computational studies investigating the interactions of this compound with proteins?

A6: Yes, computational studies, including molecular modeling and theoretical calculations, have been employed to understand the interactions between this compound and aromatic compounds, particularly focusing on the CH/pi interaction. [, ] These studies provide insights into the nature and strength of these interactions, which are relevant for understanding carbohydrate-protein interactions in biological systems.

Q5: How do modifications to the galactose moiety of this compound affect its biological activity?

A7: Modifications to the galactose moiety can significantly influence the binding affinity and selectivity of this compound towards different proteins. For instance, the introduction of hydrophobic substituents, such as cyclohexyl or phenyl groups, at the alpha position of the galactose ring can enhance binding affinity to the lactose permease of Escherichia coli. [] Additionally, modifications at the C6 position, such as deoxygenation or halogenation, have been shown to impact the transport of galactose analogs in biological systems. []

Q6: Are there specific structural requirements for the recognition of this compound by the lactose permease of Escherichia coli?

A8: Yes, the lactose permease of E. coli exhibits a distinct preference for alpha-substituted D-galactopyranosides with hydrophobic aglycons. The presence of bulky hydrophobic groups at the alpha position enhances binding affinity, suggesting that the interaction is directed towards the carbon atom linked to the anomeric oxygen. []

Q7: What analytical techniques are commonly used to study this compound?

A7: Various analytical techniques are employed to characterize and study this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is frequently used to study the compound's conformation and interactions with other molecules. [, , ]

- High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of this compound and its derivatives. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Enables the identification and quantification of this compound in complex mixtures. []

- Enzyme Assays: Utilized to investigate the role of this compound as a substrate or inhibitor for enzymes such as beta-galactosidases. [, ]

- Haemagglutination (HA) and HA Inhibition Assays: Employed to study the interactions of this compound with lectins and assess their binding affinity. []

Q8: What is the role of this compound in bacterial adhesion?

A10: Research suggests that some bacteria, like Vibrio shiloi, adhere to their host using a beta-D-galactopyranoside-containing receptor. [] This adhesion can be inhibited by the presence of methyl-beta-D-galactopyranoside, indicating its involvement in the recognition process.

Q9: How is the synthesis of methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside achieved?

A11: This disaccharide can be synthesized through a multi-step process involving the reaction of methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide, followed by deacetylation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。